molecular formula C10H6O2 B14764020 furo[3,2-g][1]benzofuran CAS No. 211-47-2

furo[3,2-g][1]benzofuran

Cat. No.: B14764020
CAS No.: 211-47-2
M. Wt: 158.15 g/mol
InChI Key: XZCBORHLENMXRB-UHFFFAOYSA-N
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Description

Furo3,2-gbenzofuran is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo3,2-gbenzofuran can be achieved through various methods. One common approach involves the Wittig olefination–Claisen rearrangement protocol, which has been successfully applied to develop novel protocols for the synthesis of dihydrofuro[2,3-]benzofuran and furo[2,3-]benzofuran ring systems . Another method involves the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent, achieving trifluoroethyl-substituted benzofuran derivatives in efficient yields .

Industrial Production Methods: Industrial production methods for furo3,2-gbenzofuran typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Furo3,2-gbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The electron-rich nature of the furan and benzofuran rings makes them susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of furo3,2-gbenzofuran include alkyl lithiums, lithium amide bases, and copper acetylide. For example, lithiation using n-butyllithium generates a dianion, which can be regioselectively silylated . Additionally, the Vilsmeier–Haack reaction is used to synthesize 5-oxo-5H-furo[3,2-g]chromene-6-formaldehyde .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Vilsmeier–Haack reaction produces 5-oxo-5H-furo[3,2-g]chromene-6-formaldehyde, while lithiation followed by silylation yields silylated furo3,2-gbenzofuran derivatives .

Mechanism of Action

The mechanism of action of furo3,2-gbenzofuran involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of benzofuran have been shown to inhibit enzymes such as phosphoinositide-3-kinase α, which plays a crucial role in cell signaling pathways . The exact mechanism depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to furo3,2-gbenzofuran include other benzofuran derivatives such as furo[2,3-b]benzofuran and furo[3,4-b]benzofuran . These compounds share the benzofuran core structure but differ in the position and nature of the fused rings.

Uniqueness: Furo3,2-gbenzofuran is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivity and developing novel applications in various fields .

Properties

CAS No.

211-47-2

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

furo[3,2-g][1]benzofuran

InChI

InChI=1S/C10H6O2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6H

InChI Key

XZCBORHLENMXRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CO3)OC=C2

Origin of Product

United States

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